Cas no 64-85-7 (11-Deoxy Corticosterone)
11-Deoxy Corticosterone Chemical and Physical Properties
Names and Identifiers
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- Desoxycorticosterone
- 11-Deoxycorticosterone
- 21-Hydroxypregn-4-ene-3,20-dione
- 21-Hydroxyprogesterone
- 4-Pregnen-21-ol-3,20-dione
- Cortexone
- Deoxycorticosterone
- (8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 11-Deoxycorticosterone solution
- Desoxycorticosterone2.5GR
- HYDROXYPROGESTERONE, 21-(RG)
- 11-Deoxy Corticosterone
-
- MDL: MFCD00003661
- Inchi: 1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1
- InChI Key: ZESRJSPZRDMNHY-YFWFAHHUSA-N
- SMILES: O=C(CO)[C@H]1CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 330.21900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 20
- XLogP3: nothing
Experimental Properties
- Density: 1.0998 (rough estimate)
- Melting Point: 138-144 ºC
- Boiling Point: 407.89°C (rough estimate)
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Refractive Index: 1.5192 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 54.37000
- LogP: 3.69590
- Solubility: : slightly soluble in water.
- Merck: 13,2917
- Specific Rotation: 184 º (c=1, C2H5OH)
- Color/Form: 100 μg/mL in methanol
11-Deoxy Corticosterone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H351-H373
- Warning Statement: P281
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: S22; S24/25
- RTECS:HG0350000
-
Hazardous Material Identification:
- Risk Phrases:R40; R48
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
11-Deoxy Corticosterone Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2942000000
11-Deoxy Corticosterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-105-1ML |
11-Deoxy Corticosterone |
64-85-7 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1420.36 | 2021-05-13 | |
| TRC | D232590-10mg |
11-Deoxy Corticosterone |
64-85-7 | 10mg |
$ 102.00 | 2023-09-08 | ||
| TRC | D232590-50mg |
11-Deoxy Corticosterone |
64-85-7 | 50mg |
$ 138.00 | 2023-09-08 | ||
| TRC | D232590-100mg |
11-Deoxy Corticosterone |
64-85-7 | 100mg |
$ 232.00 | 2023-09-08 | ||
| TRC | D232590-500mg |
11-Deoxy Corticosterone |
64-85-7 | 500mg |
$ 758.00 | 2023-04-17 | ||
| TRC | D232590-1g |
11-Deoxy Corticosterone |
64-85-7 | 1g |
$ 1329.00 | 2023-04-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65030-25mg |
11-deoxy Corticosterone |
64-85-7 | 98% | 25mg |
¥650.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65030-50mg |
11-deoxy Corticosterone |
64-85-7 | 98% | 50mg |
¥1156.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65030-100mg |
11-deoxy Corticosterone |
64-85-7 | 98% | 100mg |
¥1453.00 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021749-5mg |
11-Deoxy Corticosterone |
64-85-7 | 99% | 5mg |
¥547 | 2023-09-08 |
11-Deoxy Corticosterone Production Method
Production Method 1
11-Deoxy Corticosterone Raw materials
11-Deoxy Corticosterone Preparation Products
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11-Deoxy Corticosterone Related Literature
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1. Amino- and dienamino-derivatives formed from adrenocortical steroids and heterocyclic basesG. Rapi,M. Ginanneschi,M. Martinelli,M. Chelli J. Chem. Soc. Perkin Trans. 1 1972 502
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2. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567
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Jie Wu,Zenghe Li,Baorong Chen Anal. Methods 2023 15 2006
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Chuanxin Liu,Xue Sheng,Yuming Wang,Jia Yin,Wei Huang,Yunshuang Fan,Yubo Li,Yanjun Zhang RSC Adv. 2018 8 19713
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Caleb D. Vogt,Aaron G. Bart,Rahul Yadav,Emily E. Scott,Jeffrey Aubé Org. Biomol. Chem. 2021 19 7664
Additional information on 11-Deoxy Corticosterone
11-Deoxy Corticosterone (CAS No. 64-85-7): A Comprehensive Guide to Its Properties and Applications
11-Deoxy Corticosterone, also known as DOC (CAS No. 64-85-7), is a naturally occurring steroid hormone that plays a crucial role in various physiological processes. As a precursor to other important steroids, 11-Deoxy Corticosterone has garnered significant attention in both scientific research and medical applications. This article delves into the properties, functions, and potential uses of this compound, while also addressing common queries and trending topics in the field.
The chemical structure of 11-Deoxy Corticosterone consists of a steroid backbone with specific functional groups that determine its biological activity. With a molecular formula of C21H30O3, this compound is classified as a mineralocorticoid, which means it influences electrolyte and water balance in the body. Researchers have extensively studied DOC for its role in the adrenal gland's hormone production pathway, particularly in relation to blood pressure regulation and stress responses.
One of the most frequently asked questions about 11-Deoxy Corticosterone concerns its relationship to other steroids like corticosterone and aldosterone. While these compounds share similar structures, DOC serves as a key intermediate in their biosynthesis. This makes it an important subject of study for researchers investigating endocrine disorders and metabolic pathways. Recent studies have also explored the potential role of 11-Deoxy Corticosterone in inflammatory processes and immune system modulation.
In the pharmaceutical industry, 11-Deoxy Corticosterone (CAS No. 64-85-7) has attracted interest as a potential therapeutic agent. Some studies suggest that modulating DOC levels could help manage conditions related to electrolyte imbalance or adrenal insufficiency. However, it's important to note that any medical application would require extensive clinical trials and regulatory approval. The compound's mechanism of action primarily involves binding to mineralocorticoid receptors, making it a subject of interest for drug development targeting these pathways.
The research community continues to investigate novel applications for 11-Deoxy Corticosterone, particularly in the context of stress-related disorders. With growing public awareness about mental health and stress management, many people search for information about natural stress hormones and their functions. DOC represents an important component of the body's stress response system, working in conjunction with other hormones like cortisol. This connection to stress physiology makes 11-Deoxy Corticosterone a relevant topic in current health discussions.
From a biochemical perspective, 11-Deoxy Corticosterone synthesis occurs primarily in the adrenal cortex through a series of enzymatic reactions. The compound's production is regulated by the renin-angiotensin system and adrenocorticotropic hormone (ACTH), linking it to broader physiological control mechanisms. Understanding these pathways is essential for researchers studying endocrine disorders and developing targeted therapies. The precise measurement of DOC levels in biological samples has become an important diagnostic tool in certain clinical settings.
In laboratory settings, 11-Deoxy Corticosterone (CAS No. 64-85-7) serves as a valuable reference standard for analytical chemistry applications. Its well-characterized properties make it useful for method development in hormone analysis and quality control procedures. Many researchers searching for information about steroid analysis methods often encounter DOC as part of their investigations into adrenal steroidogenesis. The compound's stability and distinct chromatographic properties contribute to its utility in these technical applications.
The market for steroid intermediates like 11-Deoxy Corticosterone has seen steady growth in recent years, driven by increasing research activity in endocrinology and drug development. Pharmaceutical companies and research institutions frequently source high-purity DOC for various applications, creating demand for reliable suppliers. Quality specifications for 11-Deoxy Corticosterone typically include purity assessments, solubility characteristics, and stability data, all of which are important considerations for potential users.
Environmental scientists have also shown interest in 11-Deoxy Corticosterone as part of broader studies on endocrine-disrupting compounds. While DOC itself is a natural hormone, understanding its environmental fate and potential effects on wildlife contributes to ecological risk assessments. This aspect of research connects to growing public concern about environmental hormones and their impact on ecosystems, making it another relevant angle for discussion about this compound.
For those interested in the evolutionary aspects of steroid hormones, 11-Deoxy Corticosterone presents fascinating insights. Comparative studies across species reveal variations in DOC production and function, shedding light on the adaptation of endocrine systems. This evolutionary perspective adds depth to our understanding of how steroid hormones like 11-Deoxy Corticosterone have shaped physiological development across different organisms.
As research continues to uncover new aspects of 11-Deoxy Corticosterone biology, the compound remains an important subject for scientific inquiry. From basic biochemical studies to potential therapeutic applications, DOC (CAS No. 64-85-7) continues to demonstrate its significance in multiple fields. Whether you're a researcher, student, or simply curious about steroid hormones, understanding 11-Deoxy Corticosterone provides valuable insights into the complex world of endocrine regulation and physiological balance.
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